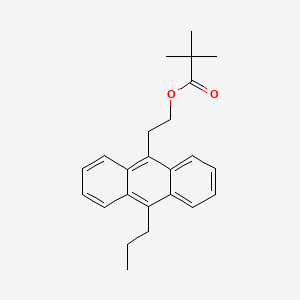
(2R,3S)-3-methyl-2-phenylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-3-methyl-2-phenylpyrrolidine is a chiral compound with a pyrrolidine ring structure. This compound is notable for its stereochemistry, which includes two chiral centers, making it an interesting subject for stereochemical studies. The presence of a phenyl group and a methyl group attached to the pyrrolidine ring adds to its chemical complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-methyl-2-phenylpyrrolidine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyrrole or pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to ensure consistent production quality and efficiency.
化学反应分析
Types of Reactions
(2R,3S)-3-methyl-2-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated pyrrolidine derivatives.
科学研究应用
(2R,3S)-3-methyl-2-phenylpyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules, including enzymes and receptors, due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
作用机制
The mechanism of action of (2R,3S)-3-methyl-2-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers play a crucial role in determining the compound’s binding affinity and specificity. The phenyl group may participate in π-π interactions, while the pyrrolidine ring can engage in hydrogen bonding or hydrophobic interactions with the target molecules.
相似化合物的比较
Similar Compounds
(2S,3R)-3-methyl-2-phenylpyrrolidine: The enantiomer of the compound, with opposite stereochemistry at both chiral centers.
(2R,3R)-3-methyl-2-phenylpyrrolidine: A diastereomer with the same configuration at one chiral center but different at the other.
(2S,3S)-3-methyl-2-phenylpyrrolidine: Another diastereomer with opposite configurations at both chiral centers.
Uniqueness
(2R,3S)-3-methyl-2-phenylpyrrolidine is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its enantiomers and diastereomers. The presence of both a phenyl and a methyl group on the pyrrolidine ring further distinguishes it from other similar compounds, potentially leading to unique interactions with molecular targets.
属性
CAS 编号 |
155220-62-5 |
|---|---|
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC 名称 |
(2R,3S)-3-methyl-2-phenylpyrrolidine |
InChI |
InChI=1S/C11H15N/c1-9-7-8-12-11(9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1 |
InChI 键 |
CWOJBVGDNJVMNZ-GXSJLCMTSA-N |
手性 SMILES |
C[C@H]1CCN[C@H]1C2=CC=CC=C2 |
规范 SMILES |
CC1CCNC1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)

![S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate](/img/structure/B14280284.png)
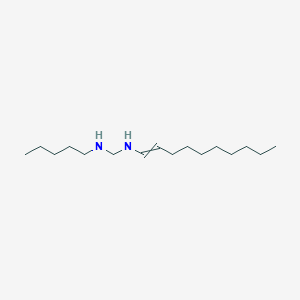
![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)
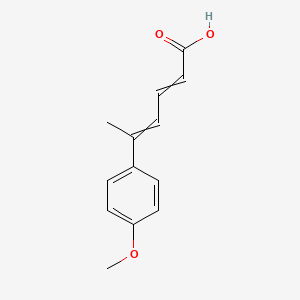
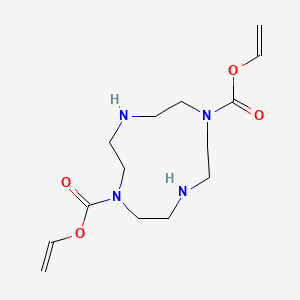
![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)
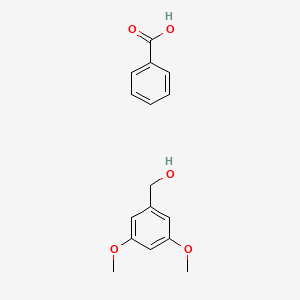
![1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole](/img/structure/B14280332.png)
